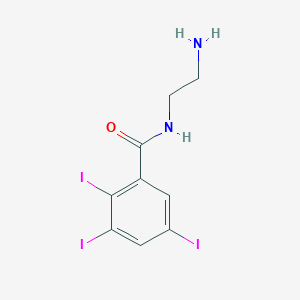

N-(2-Aminoethyl)-2,3,5-triiodobenzamide

Description

N-(2-Aminoethyl)-2,3,5-triiodobenzamide is a triiodinated aromatic compound characterized by a benzamide core substituted with iodine atoms at the 2, 3, and 5 positions. The aminoethyl group attached to the amide nitrogen enhances solubility and enables conjugation with polymers or biomolecules. This compound has been primarily investigated for its radio-opaque properties, particularly in thermosensitive polymers like poly(N-isopropylacrylamide) derivatives, which are used in medical imaging and controlled drug delivery systems . Its high iodine content (≈60% by weight) contributes to X-ray attenuation, making it valuable in biomedical applications requiring contrast enhancement .

Properties

CAS No. |

819079-62-4 |

|---|---|

Molecular Formula |

C9H9I3N2O |

Molecular Weight |

541.89 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2,3,5-triiodobenzamide |

InChI |

InChI=1S/C9H9I3N2O/c10-5-3-6(8(12)7(11)4-5)9(15)14-2-1-13/h3-4H,1-2,13H2,(H,14,15) |

InChI Key |

ZDXHXSBIOPBRNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)NCCN)I)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2,3,5-triiodobenzamide typically involves the reaction of 2,3,5-triiodobenzoyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2,3,5-triiodobenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Condensation Reactions: Aldehydes or ketones in the presence of an acid or base catalyst.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkylated derivatives, while condensation reactions can produce Schiff bases.

Scientific Research Applications

N-(2-Aminoethyl)-2,3,5-triiodobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2,3,5-triiodobenzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the triiodobenzamide core can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2,3,5-Triiodobenzoic Acid (TIBA)

Structural Differences :

- TIBA replaces the amide-linked aminoethyl group with a carboxylic acid moiety.

- Retains the triiodinated benzene ring but lacks the polyamine sidechain.

Functional and Application Differences :

- TIBA is a well-known anti-auxin agent used to inhibit polar auxin transport in plant physiology studies .

Key Data :

| Property | N-(2-Aminoethyl)-2,3,5-triiodobenzamide | TIBA |

|---|---|---|

| Molecular Formula | C₉H₁₀I₃N₂O | C₇H₃I₃O₂ |

| Molecular Weight (g/mol) | 575.92 | 499.81 |

| Primary Application | Medical imaging polymers | Plant biology |

N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide

Structural Differences :

- Features a chloro substituent at position 2 and iodine at position 5 on the benzene ring.

- The amide group is linked to a 3-acetylphenyl moiety instead of an aminoethyl group.

Functional and Application Differences :

- Limited data on specific applications, but its discontinued commercial status suggests niche or exploratory use .

- The chloro substituent may reduce radio-opacity compared to the triiodinated analog.

Key Data :

| Property | This compound | N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide |

|---|---|---|

| Molecular Weight (g/mol) | 575.92 | 399.61 |

| Halogen Content | I₃ | Cl, I |

| Commercial Availability | Research-grade | Discontinued |

Cyclam-Polyamine Derivatives

Structural Differences :

- Macrocycles like cyclam or cyclen are linked to polyamines (e.g., N-(2-aminoethyl)propane-1,3-diamine) instead of a triiodobenzamide group .

Functional and Application Differences :

Benzothiophene Carboxamide Derivatives

Structural Differences :

Functional and Application Differences :

- Designed as antiparasitic agents for heartworm infections, leveraging fluorine substituents for bioavailability .

- No overlap in application or iodine-mediated functionality.

Research Findings and Key Advantages

- Radio-Opacity: this compound outperforms mono- or diiodinated analogs in X-ray contrast due to higher iodine density .

- Thermosensitivity : Its incorporation into poly(N-isopropylacrylamide) enables temperature-responsive drug delivery, a feature absent in TIBA or chlorinated derivatives .

- Biocompatibility: The aminoethyl group improves aqueous solubility and reduces cytotoxicity compared to non-polar analogs like N-(3-acetylphenyl)-2-chloro-5-iodobenzamide .

Biological Activity

N-(2-Aminoethyl)-2,3,5-triiodobenzamide is a compound of significant interest in biomedical research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- Molecular Formula: C9H10I3N

- Molecular Weight: 407.99 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

This compound exhibits its biological effects primarily through interactions with cellular receptors and enzymes. The presence of iodine atoms in its structure enhances its radiopacity, making it useful in imaging applications. The amine group facilitates binding to various biological targets, potentially influencing cellular signaling pathways.

Biological Activity

Research has demonstrated that this compound possesses several biological activities:

- Antitumor Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties: The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.

- Radiological Applications: Due to its iodine content, it is being investigated as a contrast agent in medical imaging, particularly in enhancing the visibility of tissues during X-ray and CT scans.

In Vitro Studies

A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 10 |

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound significantly reduced tumor size in xenograft models. The mechanism appears to involve apoptosis induction and inhibition of angiogenesis.

Radiological Applications

A novel injectable hydrogel incorporating this compound was developed for use in radiological imaging. This hydrogel demonstrated enhanced contrast properties in MRI scans compared to conventional agents, as reported by Lee et al. (2024).

Safety and Toxicity

Toxicological assessments indicate that while this compound shows promising biological activity, it also exhibits cytotoxicity at higher concentrations. Further studies are needed to determine the therapeutic window and long-term safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.